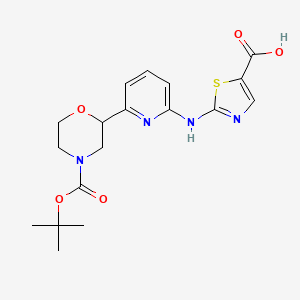

![molecular formula C37H50NOPS B12298806 N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298806.png)

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

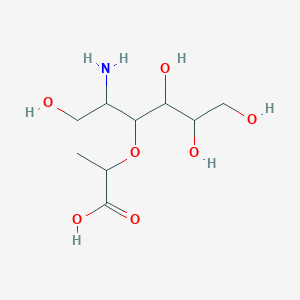

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phényl]-phénylméthyl]-2-méthylpropane-2-sulfinamide est un composé organique complexe qui présente une structure unique intégrant des groupes adamantyle, des groupes phosphanyle et des fonctionnalités sulfinamide

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phényl]-phénylméthyl]-2-méthylpropane-2-sulfinamide implique généralement plusieurs étapes, commençant par la préparation des précurseurs adamantyle et phosphanyle. Une méthode courante consiste à faire réagir des dérivés d'adamantane avec des réactifs de phosphine dans des conditions contrôlées pour former l'intermédiaire bis(adamantyl)phosphanyle. Cet intermédiaire est ensuite mis à réagir avec un halogénure de phénylméthyle pour introduire le groupe phénylméthyle. Enfin, le groupe sulfinamide est introduit par une réaction avec un agent sulfinylant approprié .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la synthèse en flux continu et les systèmes de réaction automatisés peuvent être utilisées pour améliorer l'efficacité et la capacité de production .

Analyse Des Réactions Chimiques

Types de réactions

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phényl]-phénylméthyl]-2-méthylpropane-2-sulfinamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe sulfinamide peut être oxydé pour former des dérivés de sulfonamide.

Réduction : Le groupe phosphanyle peut être réduit pour former des dérivés de phosphine.

Substitution : Les groupes adamantyle peuvent participer à des réactions de substitution pour introduire différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des agents halogénants et des nucléophiles sont généralement utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés de sulfonamide, des dérivés de phosphine et divers composés adamantyle substitués .

Applications De Recherche Scientifique

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phényl]-phénylméthyl]-2-méthylpropane-2-sulfinamide a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme ligand en catalyse, en particulier dans les réactions catalysées par les métaux de transition.

Biologie : La structure unique du composé lui permet d'interagir avec les molécules biologiques, ce qui en fait un candidat potentiel pour le développement de médicaments.

Médecine : Ses dérivés sont étudiés pour leurs propriétés thérapeutiques potentielles, notamment leurs activités anticancéreuses et anti-inflammatoires.

Industrie : Le composé est utilisé dans le développement de matériaux de pointe, tels que les polymères et les nanomatériaux.

Mécanisme d'action

Le mécanisme d'action de N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phényl]-phénylméthyl]-2-méthylpropane-2-sulfinamide implique son interaction avec des cibles moléculaires spécifiques. Les groupes adamantyle assurent une gêne stérique, ce qui peut influencer l'affinité de liaison et la sélectivité du composé. Le groupe phosphanyle peut se coordonner avec des centres métalliques, facilitant les processus catalytiques. Le groupe sulfinamide peut participer à des liaisons hydrogène et à d'autres interactions, affectant la réactivité et la stabilité globales du composé .

Mécanisme D'action

The mechanism of action of N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The adamantyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability .

Comparaison Avec Des Composés Similaires

Composés similaires

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phényl]-phénylméthyl]-2-méthylpropane-2-sulfonamide : Structure similaire, mais avec un groupe sulfonamide au lieu d'un groupe sulfinamide.

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phényl]-phénylméthyl]-2-méthylpropane-2-thioamide : Structure similaire, mais avec un groupe thioamide au lieu d'un groupe sulfinamide.

Unicité

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phényl]-phénylméthyl]-2-méthylpropane-2-sulfinamide est unique en raison de sa combinaison de groupes adamantyle, phosphanyle et sulfinamide, qui lui confèrent des propriétés stériques et électroniques distinctes. Ces propriétés le rendent particulièrement efficace en catalyse et dans d'autres applications où des interactions moléculaires précises sont essentielles.

Propriétés

Formule moléculaire |

C37H50NOPS |

|---|---|

Poids moléculaire |

587.8 g/mol |

Nom IUPAC |

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C37H50NOPS/c1-35(2,3)41(39)38-34(31-9-5-4-6-10-31)32-11-7-8-12-33(32)40(36-19-25-13-26(20-36)15-27(14-25)21-36)37-22-28-16-29(23-37)18-30(17-28)24-37/h4-12,25-30,34,38H,13-24H2,1-3H3/t25?,26?,27?,28?,29?,30?,34-,36?,37?,40?,41?/m1/s1 |

Clé InChI |

ZSXXREFJLLZXGO-LBSDXWMYSA-N |

SMILES isomérique |

CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |

SMILES canonique |

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12298725.png)

![Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate](/img/structure/B12298743.png)

![(2S)-2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoic acid](/img/structure/B12298750.png)

![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)

![1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12298783.png)

![Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-](/img/structure/B12298789.png)